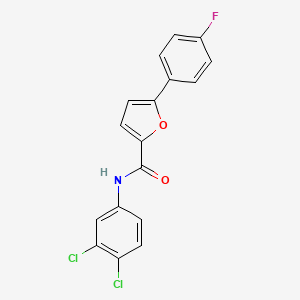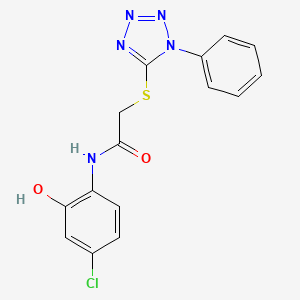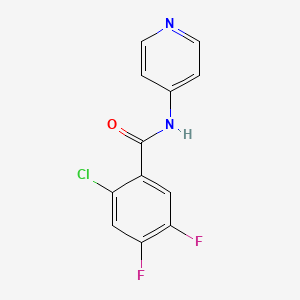![molecular formula C21H25N3O4S B3497372 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3497372.png)
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
概要
説明
2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is an organic compound that integrates a dihydroisoquinoline moiety with a morpholinylsulfonylphenyl group. This compound features complex structural characteristics, which make it a significant subject of study in medicinal chemistry and pharmacology. Its multi-functional chemical structure offers a promising field for research and development, especially in drug design.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process:
Formation of the Isoquinoline Ring: : Starting from a benzylamine derivative, cyclization can be initiated under appropriate conditions to form the dihydroisoquinoline ring structure. Catalysts such as palladium or platinum can facilitate this cyclization.
Acetamide Formation: : The acetamide functional group is introduced by reacting the newly formed isoquinoline ring with acetic anhydride.
Introduction of the Morpholinylsulfonyl Group: : The final step involves the sulfonylation reaction, where the sulfonyl chloride derivative is reacted with the acetamide intermediate in the presence of a base like pyridine to form the desired product.
Industrial Production Methods: In industrial settings, these reactions are scaled up, using continuous flow reactors for better control over reaction conditions and yield. High-pressure liquid chromatography (HPLC) is often employed for purification.
化学反応の分析
Types of Reactions:
Oxidation: : The isoquinoline ring can undergo oxidation reactions using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitro functional groups (if any) can be reduced using hydrogen gas over a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the amide nitrogen, particularly with alkyl halides.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, acetic acid.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Alkyl halides, sodium hydride.
Major Products Formed: Depending on the reaction type, major products can vary. Oxidation yields oxidized isoquinoline derivatives, reduction can produce amine derivatives, and substitution results in N-alkylated products.
科学的研究の応用
Chemistry: : The compound's intricate structure offers a model for studying isoquinoline-based reaction mechanisms and exploring novel synthetic methodologies. Biology : It has applications in cell signaling studies due to its interactions with specific protein targets. Medicine : As a pharmacological agent, it can be explored for its potential therapeutic effects, especially targeting nervous system disorders. Industry : Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.
作用機序
Molecular Targets and Pathways Involved: The compound likely exerts its effects by modulating neurotransmitter receptors and enzyme activities. It may interact with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways crucial for neurological functions.
類似化合物との比較
Comparison with Other Compounds: : Compared to other isoquinoline derivatives, its morpholinylsulfonyl group sets it apart, potentially offering unique pharmacokinetic properties.
List of Similar Compounds
2-Phenylisoquinoline
3,4-Dihydroisoquinoline derivatives
N-Morpholinylsulfonylphenylacetamides
By encompassing both the detailed synthetic routes and the broader applications, this compound remains an exciting focal point in contemporary chemical and pharmaceutical research.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(16-23-10-9-17-3-1-2-4-18(17)15-23)22-19-5-7-20(8-6-19)29(26,27)24-11-13-28-14-12-24/h1-8H,9-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFUCIEWANZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-quinoxalinyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3497290.png)
amino]benzamide](/img/structure/B3497293.png)
![N-[4-(benzylcarbamoyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3497307.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3497316.png)
![N-(4-chloro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3497317.png)
![methyl {4-[(4-methoxy-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B3497329.png)


![4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B3497350.png)

![N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B3497363.png)
![4-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3497364.png)

![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3497382.png)
